![molecular formula C7H14ClNO B2508891 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride CAS No. 2503155-47-1](/img/structure/B2508891.png)

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

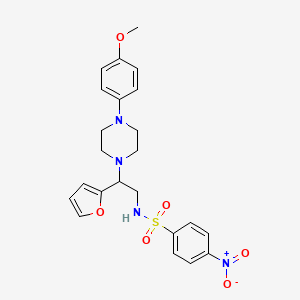

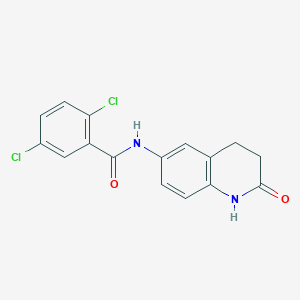

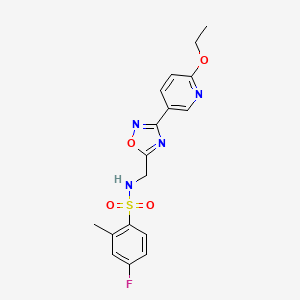

“(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 1195211-57-4 . It has a molecular weight of 161.67 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H15N.ClH/c9-8-4-2-6-1-3-7(8)5-6;/h6-8H,1-5,9H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions . Some methodologies reported achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 161.67 .

Scientific Research Applications

Synthesis and Reactivity

- The synthesis and reactivity of related compounds like (1S,4S,5S)-5-bromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-imine have been explored. These studies involve reactions with bromine, hydroxylamine hydrochloride, aliphatic and aromatic primary amines, and sodium cyanoborohydride, demonstrating the chemical versatility and potential applications of these compounds in synthetic chemistry (Ranise et al., 1990).

Structural Characterization and Derivative Synthesis

- Research has been conducted on the synthesis and reductions of similar compounds, such as (1R,4E,5S)-4-oximino-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one. The studies include catalytic hydrogenation and reductions with Grignard reagents, leading to various derivatives. These processes are crucial for understanding the structural and chemical properties of these compounds (Grošelj et al., 2005).

Potential Pharmacological Applications

- While excluding specific details on drug use, dosage, and side effects, it's worth noting that similar compounds, such as 1,3,3-trimethyl-N-(2-pyridyl)-2-oxabicyclo[2.2.2]octan-6-amine derivatives, have been synthesized with reported pharmacological activities. These activities include hypotensive effects, suggesting potential applications in medical research (Mariani et al., 1986).

Chiral Compounds and Asymmetric Synthesis

- The synthesis of chiral compounds like trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane highlights the importance of these compounds in asymmetric synthesis and their potential applications in producing optically active materials (Kilonda et al., 1995).

New Synthetic Methodologies

- Research on efficient syntheses of chiral vicinal diamines derived from compounds like (1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride contributes to developing new synthetic methodologies. This is pivotal in advancing chemical synthesis and exploring new chemical entities (Amedjkouh & Ahlberg, 2002).

Applications in Conformationally Constrained Compounds

- The use of related compounds in the chiral synthesis of conformationally constrained piperazinones underscores their significance in creating structurally unique and potentially bioactive molecules (Jain et al., 1992).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,2R,5S)-6-oxabicyclo[3.2.1]octan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-2-1-6-3-5(7)4-9-6;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHLDMRGKBKPPX-FNCXLRSCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1OC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2C[C@H]1OC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)